Ethanone, 2-(5-nitrotetrazol-2-yl)-1-phenyl-
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Overview
Description
Ethanone, 2-(5-nitrotetrazol-2-yl)-1-phenyl- is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a phenyl group attached to an ethanone moiety, which is further substituted with a 5-nitrotetrazol-2-yl group. The presence of the nitrotetrazole ring imparts significant energetic characteristics, making it a subject of study in the field of energetic materials.
Preparation Methods
The synthesis of Ethanone, 2-(5-nitrotetrazol-2-yl)-1-phenyl- typically involves the nitration of precursor compounds. One common synthetic route starts with the preparation of 2-(5-nitrotetrazol-2-yl)acetonitrile, which is then subjected to further reactions to introduce the phenyl and ethanone groups. The reaction conditions often involve the use of nitrating agents such as nitric acid and acetic anhydride, and the process is carefully controlled to ensure the desired substitution pattern .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up and yield improvement. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Ethanone, 2-(5-nitrotetrazol-2-yl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitrotetrazole ring can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in additional chemical transformations.
Common reagents used in these reactions include nitric acid, acetic anhydride, reducing agents like hydrogen gas or metal hydrides, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Ethanone, 2-(5-nitrotetrazol-2-yl)-1-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism by which Ethanone, 2-(5-nitrotetrazol-2-yl)-1-phenyl- exerts its effects is primarily related to its energetic properties. The nitrotetrazole ring can undergo rapid decomposition, releasing a significant amount of energy. This decomposition is often initiated by thermal or shock stimuli, leading to the formation of nitrogen gas and other decomposition products. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Ethanone, 2-(5-nitrotetrazol-2-yl)-1-phenyl- can be compared with other similar compounds, such as:
2-(5-nitrotetrazol-2-yl)acetonitrile: A precursor in the synthesis of the target compound, sharing the nitrotetrazole ring but lacking the phenyl and ethanone groups.
3-(5-nitrotetrazol-2-yl)methyl-1,2,4-oxadiazole: Another energetic compound with a similar nitrotetrazole ring, but with different substituents that affect its energetic properties and stability.
1-(5-nitrotetrazol-2-yl)-2-phenylethanone: A closely related compound with slight variations in the substitution pattern, leading to differences in reactivity and applications.
The uniqueness of Ethanone, 2-(5-nitrotetrazol-2-yl)-1-phenyl- lies in its specific combination of functional groups, which imparts distinct energetic and potential bioactive properties.
Properties
Molecular Formula |
C9H7N5O3 |
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Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-(5-nitrotetrazol-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C9H7N5O3/c15-8(7-4-2-1-3-5-7)6-13-11-9(10-12-13)14(16)17/h1-5H,6H2 |
InChI Key |
GFENDONDSDHSFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2N=C(N=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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